Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, and a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precision and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve a high yield and purity of the final product. Techniques such as crystallization and chromatography are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
- 6-bromo-5-nitroquinoline
- 6,8-diphenylquinoline
Uniqueness
Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and its benzofuran core. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C25H18BrClO5 |
---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H18BrClO5/c1-2-30-25(29)23-18-12-22(31-14-20(28)15-8-10-17(27)11-9-15)19(26)13-21(18)32-24(23)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3 |
InChI Key |
VEMYAAGALNAQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)C3=CC=C(C=C3)Cl)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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